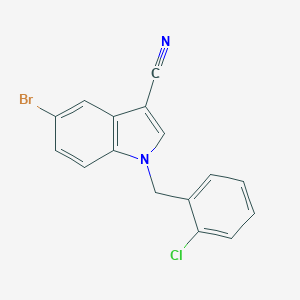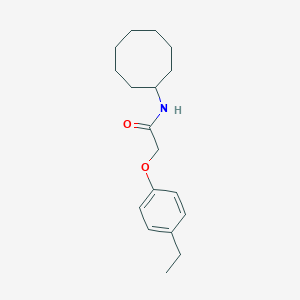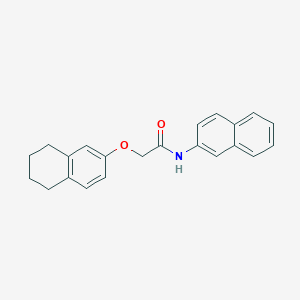![molecular formula C26H26N4O4 B297507 N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B297507.png)
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that has been developed for its potential use as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to inhibit the growth of cancer cells and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide include further studies on its mechanism of action, toxicity, and potential use in drug delivery systems. It may also be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves a series of chemical reactions. The starting materials are 3-(2-aminoethyl)phenol and 3,4-dimethylaniline. The first step is the protection of the amino group of 3-(2-aminoethyl)phenol with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride to form the Boc-protected amide. The Boc group is then removed, and the resulting amine is reacted with 2-methylbenzoyl chloride to form the final product, N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide.
Aplicaciones Científicas De Investigación
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in drug delivery systems.
Propiedades
Nombre del producto |
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
|---|---|
Fórmula molecular |
C26H26N4O4 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17-11-12-21(13-19(17)3)28-24(31)16-34-22-9-6-8-20(14-22)15-27-30-26(33)25(32)29-23-10-5-4-7-18(23)2/h4-15H,16H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
Clave InChI |
HDVKOSIGULNJAB-JFLMPSFJSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)



![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)